molecular formula C17H35ClN2O2 B14686490 Valeric acid, 2,2,4,4-tetramethyl-, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride CAS No. 33421-72-6

Valeric acid, 2,2,4,4-tetramethyl-, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride

Cat. No.: B14686490
CAS No.: 33421-72-6
M. Wt: 334.9 g/mol
InChI Key: DRKDZPPHKMCZIJ-UHFFFAOYSA-N
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Description

Valeric acid, 2,2,4,4-tetramethyl-, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride is a complex organic compound. It is a derivative of valeric acid, which is a straight-chain alkyl carboxylic acid. This compound is notable for its unique structure, which includes a piperazine ring, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of valeric acid, 2,2,4,4-tetramethyl-, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride typically involves multiple steps. The process begins with the preparation of valeric acid derivatives, followed by the introduction of the piperazine ring. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate esterification and substitution reactions.

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes. These methods utilize valeric acid and piperazine derivatives under controlled conditions to ensure high yield and purity. The dihydrochloride form is typically obtained by treating the ester with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

Valeric acid, 2,2,4,4-tetramethyl-, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The piperazine ring allows for various substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives, as well as various substituted compounds. These products are often used as intermediates in further chemical synthesis.

Scientific Research Applications

Valeric acid, 2,2,4,4-tetramethyl-, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent and intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of valeric acid, 2,2,4,4-tetramethyl-, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride involves its interaction with specific molecular targets. The piperazine ring plays a crucial role in binding to these targets, which can include enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Valeric acid: A simpler derivative with similar carboxylic acid functionality.

    2,2,4,4-Tetramethylvaleric acid: Shares the tetramethyl substitution but lacks the piperazine ring.

    Piperazine derivatives: Compounds with similar piperazine rings but different ester groups.

Uniqueness

Valeric acid, 2,2,4,4-tetramethyl-, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride is unique due to its combination of a valeric acid derivative with a piperazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

33421-72-6

Molecular Formula

C17H35ClN2O2

Molecular Weight

334.9 g/mol

IUPAC Name

3-(4-methylpiperazin-1-yl)propyl 2,2,4,4-tetramethylpentanoate;hydrochloride

InChI

InChI=1S/C17H34N2O2.ClH/c1-16(2,3)14-17(4,5)15(20)21-13-7-8-19-11-9-18(6)10-12-19;/h7-14H2,1-6H3;1H

InChI Key

DRKDZPPHKMCZIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C(=O)OCCCN1CCN(CC1)C.Cl

Origin of Product

United States

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